Suberimidic acid, dihydrochloride

描述

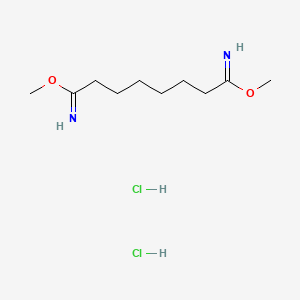

Homobifunctional Imidoester Reagent Characterization

Dimethyl suberimidate dihydrochloride (B599025) (DMS) is classified as a homobifunctional imidoester cross-linker. scbt.com The term "homobifunctional" indicates that the molecule possesses two identical reactive groups, one at each end. korambiotech.com These groups are separated by a spacer arm, which in the case of DMS, has a length of 11.0 angstroms (Å). thermofisher.com The reactive functional group is an imidoester, which is one of the most specific acylating groups for modifying primary amines (–NH2), such as those found at the N-terminus of polypeptides and on the side chain of lysine (B10760008) residues. thermofisher.comthermofisher.com

The reaction of the imidoester group with a primary amine results in the formation of a stable amidine bond. nih.govthermofisher.com A significant characteristic of this reaction is that the resulting amidine linkage is protonated and retains a positive charge at physiological pH. thermofisher.cominterchim.fr This preservation of charge mimics the original state of the primary amine, which can be crucial for maintaining the native conformation and biological activity of the protein after modification. thermofisher.com DMS is water-soluble and membrane-permeable, allowing it to be used in aqueous buffer systems and to access intracellular molecules. thermofisher.comkorambiotech.com The cross-linking reaction is most efficient in amine-free buffers at an alkaline pH, typically between 8 and 10. thermofisher.comthermofisher.com Below this range, side reactions can occur, while at a pH below 7, the rate of hydrolysis of the imidoester group increases significantly. pnas.org

| Property | Value | Source |

| Synonyms | DMS, Dimethyl ester octanediimidic acid dihydrochloride | scbt.comcymitquimica.com |

| Molecular Formula | C₁₀H₂₀N₂O₂·2HCl | scbt.comcymitquimica.com |

| Molecular Weight | 273.20 g/mol | thermofisher.comscbt.comnih.gov |

| Spacer Arm Length | 11.0 Å | thermofisher.com |

| Appearance | White to almost white crystalline powder | cymitquimica.comchemicalbook.com |

| Solubility | Soluble in water | chemicalbook.com |

| Reactive Group | Imidoester | thermofisher.com |

| Target Functional Group | Primary amines (-NH₂) | thermofisher.comthermofisher.com |

| Optimal pH for Reaction | 8.0 - 10.0 | thermofisher.comthermofisher.com |

Historical Context of Imidoester Reagents in Biomolecular Investigations

Imidoester reagents became prominent tools in protein chemistry due to their high degree of specificity for reacting with primary amino groups. pnas.org Before the widespread use of reagents like Dimethyl suberimidate, scientists often relied on less specific cross-linkers, such as glutaraldehyde (B144438). thermofisher.comfgsc.net The introduction of bifunctional imidoesters provided a more controlled method for studying the spatial arrangement of proteins. pubcompare.ai

A primary early application for these reagents was the determination of the subunit structure of oligomeric proteins. pnas.org Researchers could treat a protein complex with DMS, which would form covalent cross-links between adjacent subunits. By analyzing the resulting products using techniques like SDS-polyacrylamide gel electrophoresis (SDS-PAGE), the number of subunits in the complex could be deduced. pnas.orgfgsc.net For example, if a protein was a tetramer, treatment with DMS would yield species corresponding to monomers, dimers, trimers, and tetramers, which could be visualized as a series of bands on a gel. pnas.org

Structure

2D Structure

属性

CAS 编号 |

34490-86-3 |

|---|---|

分子式 |

C10H21ClN2O2 |

分子量 |

236.74 g/mol |

IUPAC 名称 |

dimethyl octanediimidate;hydrochloride |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-13-9(11)7-5-3-4-6-8-10(12)14-2;/h11-12H,3-8H2,1-2H3;1H |

InChI 键 |

DASMEZATWQCXPC-UHFFFAOYSA-N |

规范 SMILES |

COC(=N)CCCCCCC(=N)OC.Cl |

其他CAS编号 |

34490-86-3 |

物理描述 |

White powder; [Alfa Aesar MSDS] |

Pictograms |

Irritant |

产品来源 |

United States |

Mechanistic Principles of Dimethyl Suberimidate Dihydrochloride Mediated Cross Linking

Reaction Mechanism with Primary Amine Groups

The cross-linking action of Dimethyl Suberimidate Dihydrochloride (B599025) is initiated by the nucleophilic attack of a primary amine on one of the two electrophilic imidoester carbon atoms. Imidoesters are noted for being highly specific reagents for amino groups in proteins. pnas.org This reaction is most efficient when the amine group, such as the ε-amino group of a lysine (B10760008) residue, is in its unprotonated, nucleophilic state. thermofisher.com

The mechanism proceeds in a two-step fashion for each reactive end of the DMS molecule:

Nucleophilic Addition: The primary amine attacks the carbon atom of the imidoester. This breaks the carbon-nitrogen double bond (C=N), and the electron density shifts to the imidoester's nitrogen atom.

Elimination: The tetrahedral intermediate formed is unstable and collapses. An alcohol molecule (methanol, in the case of dimethyl suberimidate) is eliminated, leading to the formation of an N-substituted amidine.

This process can occur at both ends of the DMS molecule, allowing it to act as a bridge between two separate primary amine groups. nih.gov

Formation of Stable Amidine Bonds

The reaction between the imidoester group of DMS and a primary amine results in the formation of a stable amidine bond. nih.gov This newly formed covalent linkage is characterized by a carbon atom double-bonded to one nitrogen and single-bonded to another. A key advantage of this reaction is that the resulting amidine group retains a positive charge at physiological pH, similar to the original primary amine. thermofisher.com This charge preservation is crucial as it minimizes disturbances to the protein's native conformation and solubility, which might otherwise be altered by modifying charged surface residues. pnas.orgthermofisher.com

While the amidine bonds formed are stable enough for structural analysis, studies comparing DMS to other cross-linkers like glutaraldehyde (B144438) (GTA) have shown that DMS-crosslinked collagen is more susceptible to enzymatic degradation over time, suggesting the bonds are less resistant than the linkages formed by aldehydes. nih.gov

Differentiation of Intramolecular and Intermolecular Cross-Linking Events

As a bifunctional reagent, DMS can induce two distinct types of cross-linking events:

Intramolecular Cross-Linking: This occurs when the DMS molecule reacts with two primary amine groups within the same protein or protein complex. This is favored in dilute protein solutions where the probability of a single DMS molecule encountering two reactive sites on the same protein oligomer is higher than it encountering two different protein molecules. pnas.orgnih.gov This technique is particularly useful for probing the subunit structure of oligomeric proteins. pnas.org

Intermolecular Cross-Linking: This involves the DMS molecule bridging two separate protein molecules. This type of cross-linking is more prevalent in concentrated protein solutions, where the proximity between different protein molecules increases. nih.gov Excessive intermolecular cross-linking can lead to the formation of large, insoluble protein aggregates.

The balance between these two events can be controlled primarily by adjusting the concentration of the protein substrate. pnas.org At low protein concentrations, cross-linking predominantly occurs within oligomers (intramolecular), whereas at very high concentrations, intermolecular cross-linking dominates. pnas.orgnih.gov

Advanced Applications in Protein Structural and Functional Analysis

Elucidation of Protein Quaternary Structures

The study of the quaternary structure of proteins, which involves the arrangement of multiple protein subunits, is crucial for understanding their function. DMS has been instrumental in elucidating these complex assemblies.

Determination of Subunit Stoichiometry

Dimethyl suberimidate is a bifunctional reagent that can be used to determine the subunit stoichiometry of oligomeric proteins. nih.gov When an oligomeric protein is treated with DMS, cross-links are formed between the subunits. Subsequent analysis of the cross-linked products by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) reveals a series of bands corresponding to monomers, dimers, trimers, and so on. For proteins composed of identical subunits, the number of observed bands can directly indicate the number of protomers in the oligomer. nih.govnih.gov

For instance, studies on enzymes like aldolase and glyceraldehyde-3-phosphate dehydrogenase have successfully employed this method to confirm their tetrameric nature. nih.gov The amidination reaction with DMS predominantly occurs within the oligomeric structures, providing a reliable snapshot of the protein's native state. nih.govnih.gov

Table 1: Determination of Subunit Stoichiometry of Various Proteins using Dimethyl Suberimidate Dihydrochloride (B599025)

| Protein | Known Quaternary Structure | Observed Species after DMS Cross-linking and SDS-PAGE | Inferred Stoichiometry |

| Aldolase | Tetramer | Monomer, Dimer, Trimer, Tetramer | 4 |

| Glyceraldehyde-3-phosphate dehydrogenase | Tetramer | Monomer, Dimer, Trimer, Tetramer | 4 |

| Tryptophan Synthetase B Protein | Dimer | Monomer, Dimer | 2 |

| L-arabinose isomerase | Hexamer | Monomer, Dimer, Trimer, Tetramer, Pentamer, Hexamer | 6 |

Probing Oligomeric Protein Self-Association

The self-association of proteins into higher-order oligomers is a fundamental process in cellular function. bohrium.com DMS can be employed to investigate the equilibrium of these associations. By varying the protein concentration and observing the extent of cross-linking, researchers can gain insights into the propensity of a protein to form dimers, trimers, or larger aggregates. A higher degree of cross-linked oligomers at a given concentration suggests a stronger self-association. This approach provides a semi-quantitative measure of the protein's self-association properties under specific experimental conditions.

Identification of Proximal Residues and Protein-Protein Interaction Interfaces

The precise identification of residues at the interface of protein-protein interactions is key to understanding the molecular basis of these interactions. DMS, with its defined spacer arm length, can covalently link lysine (B10760008) residues that are spatially close. Following cross-linking, the protein is digested, and the resulting peptides are analyzed by mass spectrometry. The identification of cross-linked peptides reveals which specific lysine residues are in proximity, thereby mapping the interaction interface. This technique is particularly useful for identifying transient or weak interactions that are difficult to study using other methods.

Investigation of Protein Conformational Dynamics

Proteins are not static entities but exist as an ensemble of conformations. DMS can be used in a quantitative manner to probe these conformational changes. By comparing the cross-linking patterns of a protein in different functional states (e.g., with and without a ligand), it is possible to infer changes in its three-dimensional structure. wellcomeopenresearch.org An increase or decrease in the yield of a specific cross-linked peptide suggests that the distance between the two linked lysine residues has changed, reflecting a conformational shift in that region of the protein. wellcomeopenresearch.org This quantitative cross-linking mass spectrometry (QCLMS) approach provides valuable data on the dynamic nature of proteins. wellcomeopenresearch.org

Table 2: Hypothetical QCLMS Data for a Protein Undergoing Conformational Change

| Cross-linked Peptide (Lysine Residues) | Relative Abundance (State A) | Relative Abundance (State B) | Inferred Conformational Change |

| K42 - K118 | 1.0 | 0.2 | Residues moved further apart |

| K75 - K91 | 1.0 | 3.5 | Residues moved closer together |

| K12 - K150 | 1.0 | 1.1 | No significant change in distance |

Functional Modulation of Enzymes and Viral Particles

Beyond structural analysis, DMS can be used to chemically modify proteins to alter their function for specific applications.

Chemical Modification of Tyrosinase for Biocatalytic Systems

Tyrosinase is an enzyme with applications in biocatalysis, but its stability can be a limiting factor. Chemical modification with DMS can be used to create cross-linked enzyme aggregates (CLEAs). nih.govrug.nl This immobilization technique can enhance the enzyme's stability and reusability, making it more suitable for industrial applications. nih.gov The cross-linking process creates a robust biocatalyst that can be easily separated from the reaction mixture. rug.nl This approach has been shown to improve the operational stability of tyrosinase in various biocatalytic systems, including in the development of enzymatic flow-through detectors. rug.nl

Stabilization and Analysis of Viral Structures

Dimethyl suberimidate dihydrochloride has been employed as a valuable tool for the stabilization and topographical analysis of viral capsids. By cross-linking adjacent protein subunits, it provides insights into their spatial arrangement and interactions within the viral particle.

A notable application is in the study of poliovirus. When poliovirus was treated with Dimethyl suberimidate, it induced the formation of a new protein complex with a molecular weight corresponding to the sum of viral proteins VP1 and VP3. Subsequent cleavage of the cross-links confirmed the identity of these proteins, providing direct evidence for the close proximity of VP1 and VP3 within the poliovirus capsid microbiologyresearch.orgnih.gov. This spatial relationship is a crucial piece of information for understanding the architecture of the virion.

The following table summarizes the key findings from the cross-linking of poliovirus with Dimethyl suberimidate:

| Parameter | Observation | Reference |

| Cross-linked Proteins | VP1 and VP3 | microbiologyresearch.orgnih.gov |

| Particle Stability | Unaffected | microbiologyresearch.orgnih.gov |

| Infectivity | Reduced | microbiologyresearch.orgnih.gov |

Studies on Pyruvate Dehydrogenase Multienzyme Complex

The intricate quaternary structure of the pyruvate dehydrogenase (PDH) multienzyme complex has been effectively probed using Dimethyl suberimidate dihydrochloride. This cross-linking agent has been instrumental in elucidating the spatial relationships between the different enzyme components of this complex.

In studies on the Escherichia coli PDH complex, treatment with Dimethyl suberimidate resulted in the rapid formation of cross-links between the subunits of the dihydrolipoyl transacetylase (E2) and dihydrolipoyl dehydrogenase (E3) components. In contrast, no cross-links were observed between the subunits of the pyruvate decarboxylase (E1) component itself, or between E1 and the other two enzymes nih.gov. This differential cross-linking pattern provided strong evidence for the close association of the E2 and E3 components within the assembled complex nih.gov.

Further investigations on the PDH complex from Bacillus stearothermophilus utilized a range of bis(imidoesters), including Dimethyl suberimidate. It was observed that the longer cross-linking agents, such as Dimethyl suberimidate, led to extensive cross-linking of the enzyme subunits nih.gov. This highlights the importance of the spacer arm length of the cross-linker in relation to the distances between reactive lysine residues on the protein surfaces.

These studies demonstrate the utility of Dimethyl suberimidate in mapping the subunit architecture of large, dynamic multienzyme complexes. The key findings are summarized below:

| Organism | Component Cross-links Observed | Component Cross-links Not Observed | Reference |

| Escherichia coli | Transacetylase (E2) - Lipoamide dehydrogenase (E3) | Decarboxylase (E1) - Decarboxylase (E1), Decarboxylase (E1) - other subunits | nih.gov |

| Bacillus stearothermophilus | Extensive cross-linking with longer bis(imidoesters) | - | nih.gov |

Analysis of Dopamine-beta-monooxygenase Properties

Dimethyl suberimidate dihydrochloride has been utilized to investigate the structural and functional properties of dopamine-β-monooxygenase, a key enzyme in the biosynthesis of catecholamines. By cross-linking the subunits of this enzyme, researchers have gained insights into its oligomeric state and kinetic behavior in both soluble and membrane-bound forms.

Studies on bovine dopamine-β-monooxygenase from chromaffin granules revealed that cross-linking with Dimethyl suberimidate had different effects on the soluble and membrane-bound forms of the enzyme. The activity of the soluble form was unaffected by the cross-linking reaction. However, the membrane-bound enzyme exhibited a 10% inactivation, which was postulated to be due to the linkage to other membrane proteins hindering its activity nih.gov.

Analysis of the cross-linked products by sodium dodecyl sulfate gel electrophoresis showed that the soluble enzyme formed appreciable amounts of dimers and tetramers, with only small amounts of trimers. In contrast, the membrane-bound form, after the same treatment, showed significant amounts of dimers and higher aggregates nih.gov.

The kinetic properties of the soluble enzyme remained unchanged after cross-linking, following a ping-pong kinetic mechanism with the same Michaelis constants for its substrates. The membrane-bound enzyme, however, did not exhibit a ping-pong mechanism either before or after cross-linking, and its Michaelis constants were slightly modified by the reaction nih.gov.

The table below summarizes the differential effects of Dimethyl suberimidate on soluble and membrane-bound dopamine-β-monooxygenase:

| Property | Soluble Dopamine-β-monooxygenase | Membrane-Bound Dopamine-β-monooxygenase | Reference |

| Enzyme Activity | Unaffected | 10% Inactivation | nih.gov |

| Oligomeric State | Dimers and Tetramers | Dimers and Higher Aggregates | nih.gov |

| Kinetic Mechanism | Ping-pong | Not Ping-pong | nih.gov |

| Michaelis Constants (Km) | Unchanged | Slightly Modified | nih.gov |

Cross-linking of Crotoxin Subunits for Functional Studies

The functional roles of the individual subunits of crotoxin, the major neurotoxin from the venom of the South American rattlesnake, have been elucidated through cross-linking studies with Dimethyl suberimidate dihydrochloride. Crotoxin is a non-covalent complex of two dissimilar subunits: a basic and weakly toxic phospholipase A2 (PLA2) subunit (crotoxin B) and an acidic, non-toxic subunit (crotapotin or crotoxin A) that enhances the neurotoxicity of the complex.

To investigate the importance of the dissociable nature of this complex for its biological activity, Dimethyl suberimidate was used to create an irreversible, covalent link between the two subunits. The successful formation of this inter-subunit cross-linked complex was confirmed by various analytical techniques nih.gov.

Crucially, the conversion of the dissociable crotoxin complex into a non-dissociable one completely abolished its neurotoxicity. This finding provided strong support for the "chaperone" hypothesis, which suggests that the acidic subunit (crotoxin A) guides the basic subunit (crotoxin B) to its target, and upon binding, crotoxin A is released nih.gov. The irreversible cross-linking prevents this dissociation, thereby neutralizing the toxin's neurotoxic effect.

Interestingly, while the neurotoxicity was lost, the intrinsic phospholipase A2 enzymatic activity of the complex remained unaffected by the cross-linking nih.gov. This demonstrates that the enzymatic activity is independent of the ability of the subunits to dissociate and is not the sole determinant of neurotoxicity.

The key results from the cross-linking of crotoxin subunits with Dimethyl suberimidate are presented below:

| Property | Native Crotoxin | Cross-linked Crotoxin | Reference |

| Subunit Association | Reversible, Non-covalent | Irreversible, Covalent | nih.gov |

| Neurotoxicity | Present | Abolished | nih.gov |

| Phospholipase A2 Activity | Unaffected | Unaffected | nih.gov |

Dimethyl Suberimidate Dihydrochloride in Nucleic Acid and Gene Delivery Research

Cross-Linking of Nucleic Acids to Associated Proteins

Dimethyl suberimidate is a bifunctional reagent utilized for the cross-linking of protein components within oligomeric macromolecules. nih.govnih.gov It has been shown to specifically cross-link oligo(dT) to the DNA-binding subunits of a multimeric helicase-primase, indicating its utility in characterizing the interaction of single-stranded DNA with proteins. nih.gov

Nucleosomes represent the fundamental unit of eukaryotic chromosome packaging, consisting of DNA wrapped around core histone proteins (H2A, H2B, H3, and H4). nih.gov In the biochemical analysis of yeast nucleosomes, dimethyl suberimidate has been employed to study the intra-nucleosomal protein-protein interactions. nih.gov Specifically, DMS has been used to validate the heterodimeric interactions between engineered H3 histone variants, termed H3X and H3Y. nih.gov This cross-linking approach provides a detailed method for analyzing the structure and function of yeast nucleosomes. nih.gov

Development of High-Efficiency Cell-Free DNA Extraction Methodologies

The extraction of cell-free DNA (cfDNA) from bodily fluids is a critical step in liquid biopsy for cancer management and other clinical applications. korea.ac.krnih.gov Traditional methods for cfDNA extraction often suffer from low recovery efficiency and long processing times. korea.ac.krnih.gov A novel magnetic bead-based method utilizing dimethyl suberimidate dihydrochloride (B599025) has been developed to address these challenges, offering a rapid and efficient alternative. korea.ac.krnih.gov This method has demonstrated a significantly higher extraction efficiency compared to commercial kits. korea.ac.krnih.gov

| Parameter | DMS-Based Method | Commercial Kit (QIAamp) |

| Extraction Efficiency | 56% higher | Standard |

| Processing Time | < 10 minutes | 1-2 hours |

The efficiency of the DMS-based cfDNA extraction method stems from its dual mechanism of interaction with DNA. korea.ac.krnih.govresearchgate.net The imidoester groups of DMS, which contain amine groups, can covalently bind to the amine groups present in nucleic acids. mdpi.com Additionally, the positively charged amine groups of DMS can interact with the negatively charged phosphate backbone of DNA through electrostatic coupling. korea.ac.krnih.govresearchgate.netmdpi.com This combination of covalent and electrostatic bonding ensures a strong and stable interaction between DMS and cfDNA. korea.ac.krnih.govresearchgate.net

The DMS-DNA complexes can be rapidly and efficiently isolated from plasma using amine-conjugated magnetic beads. korea.ac.krnih.govresearchgate.net The unbound amine group of the DMS crosslinker binds to the amine groups on the surface of the magnetic beads. mdpi.com This amine coupling mechanism allows for the quick capture of the DMS-DNA complexes. korea.ac.krnih.gov Following capture, standard washing and elution steps are performed to yield purified cfDNA. korea.ac.krnih.govresearchgate.net The entire process, from plasma to purified cfDNA, can be completed in under 10 minutes. korea.ac.krnih.govresearchgate.net

| DMS Concentration (mg/mL) | cfDNA Yield (ng/mL) |

| 0 | ~86.7 (Control - QIAamp) |

| 3 | Lower than control |

| 10 | Similar to control |

| 30 | 136.7 |

| 50 | Slightly lower than 30 mg/mL |

Data derived from a study comparing DMS-based extraction to a commercial kit. researchgate.netmdpi.com

Engineering Polymeric Vectors for Gene Transfection

Cationic polymers are widely investigated as non-viral vectors for gene delivery due to their ability to condense and protect nucleic acids. mdpi.comnih.govaip.org These polymers form complexes with negatively charged DNA or RNA, facilitating their entry into cells. nih.govaip.org

To enhance biocompatibility and reduce the cytotoxicity often associated with polymeric gene vectors, β-cyclodextrin has been incorporated into their structure. mdpi.com One synthetic approach involves the polymerization of a bifunctional β-cyclodextrin monomer with a bifunctional co-monomer, such as dimethyl suberimidate hydrochloride. mdpi.com This reaction results in the formation of β-cyclodextrin-based cationic polymers. nih.gov The transfection efficiency of these polymers has been found to be superior to that of polyethyleneimine (PEI)-based vectors. mdpi.com The length of the alkyl chain of the dimethyl suberimidate spacer influences the cytotoxicity of these vectors, with longer chains leading to decreased charge density and lower toxicity. mdpi.com

Optimization of Linker Length for Transfection Efficiency and Biocompatibility

The chemical structure of a cross-linking agent, particularly the length of its spacer arm, is a critical determinant in the formation of stable and effective nucleic acid delivery complexes, known as polyplexes. The optimization of this linker length is a key strategy for balancing the dual requirements of high transfection efficiency and good biocompatibility. Homobifunctional imidoester cross-linkers, such as dimethyl suberimidate dihydrochloride (DMS), belong to a family of reagents with varying spacer arm lengths that allow for systematic investigation of this parameter.

The length of the cross-linker can directly influence the physicochemical properties of the resulting polyplexes. A shorter linker may create more compact and rigid particles, while a longer linker might allow for more flexibility and a potentially looser structure. These structural differences can have a significant impact on how the polyplex interacts with cellular membranes, its uptake into the cell, and the subsequent release of the nucleic acid cargo within the cell.

Research into non-viral gene vectors has shown that the degree of cross-linking is a crucial factor. Insufficient cross-linking can lead to premature dissociation of the nucleic acid from the carrier, exposing it to degradation by nucleases. Conversely, excessive or overly stable cross-linking can prevent the timely release of the genetic material at its target site within the cell, thereby reducing transfection efficiency. Therefore, the length of the cross-linker's spacer arm must be carefully selected to achieve an optimal balance.

A family of structurally related imidoester cross-linkers provides a useful tool for studying the impact of linker length. This family includes:

Dimethyl adipimidate (DMA) with a spacer arm of 8.6 Å.

Dimethyl pimelimidate (DMP) with a spacer arm of 9.2 Å. thermofisher.comsigmaaldrich.comthermofisher.comscbt.com

Dimethyl suberimidate (DMS) with a spacer arm of 11.0 Å. thermofisher.com

The ideal linker length will likely depend on the specific polycation and nucleic acid being used, as well as the target cell type. A systematic comparison of transfection efficiency and cytotoxicity using cross-linkers with varying lengths is essential for the rational design of improved non-viral gene delivery systems. For example, studies with other types of cross-linkers have shown that reversibly stabilized polyplexes can exhibit remarkably high transfection efficiency compared to those that are irreversibly cross-linked. nih.gov This highlights the importance of not just the length, but also the chemical nature of the linker.

The biocompatibility of the polyplexes is also influenced by their physical and chemical characteristics. The surface charge, size, and stability of the particles, all of which can be modulated by the cross-linker length, play a role in their potential cytotoxicity. Therefore, the optimization of the linker length is a multidimensional problem that seeks to maximize gene expression while minimizing adverse cellular effects.

Interactive Data Table: Comparison of Imidoester Cross-linker Spacer Arm Lengths

| Compound Name | Abbreviation | Spacer Arm Length (Å) |

| Dimethyl adipimidate | DMA | 8.6 |

| Dimethyl pimelimidate | DMP | 9.2 |

| Dimethyl suberimidate | DMS | 11.0 |

Applications in Biomaterials Science and Engineering

Fabrication of Collagen-Based Biomaterials

DMS is employed to form covalent crosslinks between collagen molecules, thereby improving the stability and modifying the degradation kinetics of collagen-based biomaterials. The imidoester groups at each end of the DMS molecule react with the primary amine groups (specifically the ε-amino groups of lysine (B10760008) and hydroxylysine residues) of collagen.

The fabrication of composite materials that mimic the structure of natural bone often involves combining an organic phase, such as collagen, with an inorganic mineral phase, like calcium phosphate or hydroxyapatite. While various crosslinking agents are used to stabilize the collagen matrix in these composites, the specific use of Dimethyl suberimidate dihydrochloride (B599025) for the formation of collagen-calcium phosphate composites is not extensively detailed in the available scientific literature. Research in this area commonly reports the use of other crosslinking agents, such as carbodiimides (EDC) and dehydrothermal (DHT) treatments, to achieve the desired material properties.

Treatment with DMS has been shown to increase the thermal stability of collagen, as evidenced by a rise in its shrinkage temperature (Ts). In one study, collagen crosslinked with DMS under optimal conditions exhibited a shrinkage temperature of 74°C, a significant increase over uncrosslinked collagen, although lower than the 80°C achieved with GTA treatment nih.gov. This indicates that while DMS is effective, GTA introduces a higher number of crosslinks nih.gov.

The crosslink density has a direct correlation with the biomaterial's resistance to enzymatic breakdown. Both uncrosslinked and DMS-crosslinked collagen membranes are more susceptible to in vitro enzymatic degradation compared to the highly resistant GTA-treated collagen nih.gov. In vivo studies support these findings, showing that DMS-crosslinked collagen membranes degrade within 21 days, whereas uncrosslinked membranes degrade within 14 days nih.gov. This controlled, albeit faster, degradation compared to GTA can be advantageous for applications where gradual replacement of the scaffold by new tissue is desired scribd.com.

Table 1: Comparison of Physical Properties and In Vivo Degradation of Crosslinked Collagen Data sourced from Charulatha & Rajaram (1997) nih.govresearchgate.net

| Treatment Group | Shrinkage Temperature (Ts) | In Vivo Degradation Time |

| Control (Uncrosslinked) | Breaks at 73°C | 14 days |

| DMS Crosslinked | 74°C | 21 days |

| GTA Crosslinked | 80°C | > 21 days (calcification observed) |

Table 2: In Vitro Enzymatic Degradation of DMS-Crosslinked Collagen Data represents the percentage of collagen solubilized after enzymatic treatment, adapted from Charulatha & Rajaram (1997) scribd.com

| Enzyme | DMS-Treated Collagen (% Solubilized) | GTA-Treated Collagen (% Solubilized) |

| Trypsin | 48.5% | 15.6% |

| Pepsin | Not specified | Not specified |

| Collagenase | Not specified | Not specified |

A significant challenge for many crosslinked bioprosthetic materials, particularly those treated with glutaraldehyde (B144438), is the tendency for in vivo calcification, which leads to material failure. Investigations into the biocompatibility of DMS-treated collagen have revealed a notable advantage in this regard.

In subcutaneous implantation studies in rats, DMS-crosslinked collagen membranes were observed to degrade and be replaced by newly formed collagen and fibroblasts without any signs of calcification nih.gov. In stark contrast, GTA-treated membranes not only induced a more severe inflammatory response but also began to calcify by day 14 of implantation nih.govscribd.com. This inherent anti-calcification property makes DMS a potentially valuable crosslinking agent for cardiovascular and other soft tissue applications where long-term biostability without mineralization is crucial.

Synthesis of Advanced Polymeric Systems with Tailored Properties

The synthesis of advanced polymeric systems involves the creation of new polymers with specific, tailored functionalities for applications such as drug delivery, responsive materials, or complex tissue engineering scaffolds researchgate.net. These systems can include copolymers, nanocomposites, and blends designed to have improved characteristics like enhanced mechanical strength, biodegradability, or specific biological interactions nih.gov.

While Dimethyl suberimidate dihydrochloride is a well-established crosslinking agent for modifying existing protein-based polymers like collagen, its role as a primary component in the synthesis of novel, advanced polymeric systems is not a prominent focus in the reviewed scientific literature. The research primarily centers on its utility in linking existing polymer chains rather than participating in the initial polymerization process to create new, tailored polymeric architectures.

Future Research Directions and Innovations in Dimethyl Suberimidate Dihydrochloride Applications

Exploration of Novel Biochemical and Immunological Applications

The foundational application of Dimethyl suberimidate dihydrochloride (B599025) has been in the study of protein-protein interactions and the subunit structure of oligomeric proteins. scbt.comgbiosciences.comavantorsciences.com Its ability to covalently link primary amines on neighboring proteins has provided invaluable insights into the spatial organization of macromolecular complexes. scbt.comgbiosciences.com Future research is expected to build upon this base, exploring more intricate biochemical and immunological questions.

A significant area of future biochemical exploration lies in the detailed analysis of dynamic cellular structures. For instance, DMS has been effectively used to analyze the composition of yeast nucleosomes by crosslinking histone components. This allows for the investigation of the functional consequences of nucleosome symmetry and the role of post-translational modifications. Future studies will likely employ DMS in combination with advanced proteomic techniques to unravel the complexities of chromatin remodeling and other dynamic protein-DNA interactions in various organisms.

In the realm of immunology, while less explored, DMS holds potential for new applications. avantorsciences.com Its ability to stabilize protein complexes could be leveraged in the development of novel immunoassays. By crosslinking antibody-antigen complexes, the stability of the interaction could be enhanced, potentially leading to more sensitive and robust diagnostic tests. Further research is needed to explore the optimal conditions for using DMS in such assays and to validate its effectiveness.

Table 1: Potential Novel Applications of Dimethyl Suberimidate Dihydrochloride

| Field | Potential Application | Research Focus |

| Biochemistry | High-resolution mapping of protein-protein interactions within cellular machinery | Combining DMS crosslinking with cryo-electron microscopy (cryo-EM) to stabilize transient interactions for structural analysis. |

| Probing the dynamics of intrinsically disordered proteins (IDPs) | Using DMS to capture conformational ensembles of IDPs for structural and functional studies. | |

| Immunology | Development of stabilized immunogens for vaccine development | Crosslinking viral or bacterial proteins to enhance their immunogenicity and stability. |

| Creation of more robust antibody-drug conjugates (ADCs) | Investigating the use of DMS to create more stable linkages between antibodies and cytotoxic drugs. |

Development of Next-Generation Bioconjugation Strategies

While Dimethyl suberimidate dihydrochloride is a powerful tool, its utility can be enhanced through the development of next-generation bioconjugation strategies. thermofisher.com Current research in the broader field of crosslinking chemistry offers a roadmap for the future evolution of DMS-based techniques.

A key area of development is the creation of cleavable analogs of DMS. nih.govnih.govsigmaaldrich.comresearchgate.net Traditional DMS crosslinks are permanent, which can complicate downstream analysis, particularly in mass spectrometry-based proteomics. The development of DMS analogs with spacer arms that can be cleaved under specific conditions (e.g., by light, specific chemicals, or enzymes) would greatly facilitate the identification of crosslinked peptides. nih.govnih.govsigmaaldrich.comresearchgate.net This would enable more efficient and accurate mapping of protein-protein interactions on a proteome-wide scale. nih.gov

Another avenue for innovation is the synthesis of DMS derivatives with varied spacer arm lengths and properties. lumiprobe.comgbiosciences.comnih.gov The current 11.4 angstrom spacer arm of DMS is suitable for many applications, but having a suite of imidoester crosslinkers with different lengths would provide greater flexibility for probing interactions at different distances. interchim.fr Furthermore, incorporating features like solubility enhancement or the addition of reporter tags (e.g., biotin or fluorescent dyes) into the DMS backbone would expand its experimental possibilities.

Future strategies may also involve combining DMS with other crosslinking chemistries in a multi-pronged approach. nih.gov For example, using DMS in conjunction with zero-length crosslinkers or those with different reactive groups could provide a more comprehensive picture of protein complex architecture.

Integration into Advanced Diagnostic Platforms

The inherent ability of Dimethyl suberimidate dihydrochloride to covalently link biomolecules makes it a prime candidate for integration into advanced diagnostic platforms. scbt.com Its role is expanding from a research tool to a key component in the development of novel diagnostic assays and devices.

A notable application is in the development of point-of-care (POC) diagnostic systems. For instance, DMS has been incorporated into a self-directed molecular diagnostics (SdMDx) system for the detection of SARS-CoV-2. nih.govnih.govresearchgate.net In this system, DMS is used in the sample preparation step to facilitate virus enrichment and extraction. nih.govnih.govresearchgate.net This highlights the potential for DMS to be used in other rapid and portable diagnostic tests for various infectious diseases.

Furthermore, DMS is finding utility in the burgeoning field of liquid biopsies. It has been shown to be effective in the rapid and efficient extraction of cell-free DNA (cfDNA) from plasma. By crosslinking proteins to DNA, DMS aids in the isolation of cfDNA, which can then be analyzed for cancer-associated mutations. This application could significantly improve the speed and efficiency of cfDNA-based diagnostics.

The development of novel biosensors is another promising area for the application of DMS. Homobifunctional crosslinkers like DMS are used to immobilize enzymes and other bioactive molecules onto solid supports, which is a critical step in the fabrication of many biosensors. scbt.comresearchgate.netnih.gov Future research will likely focus on optimizing the use of DMS for the stable and oriented immobilization of biorecognition elements, leading to the development of more sensitive and reliable biosensors for a wide range of analytes.

Table 2: Integration of Dimethyl Suberimidate Dihydrochloride in Diagnostic Platforms

| Diagnostic Platform | Role of Dimethyl Suberimidate Dihydrochloride | Potential Impact |

| Point-of-Care (POC) Devices | Component in sample preparation for pathogen enrichment and nucleic acid extraction. nih.govnih.govresearchgate.net | Enables rapid, sensitive, and field-deployable diagnostic testing. |

| Liquid Biopsy Assays | Facilitates the efficient extraction of cell-free DNA from blood samples. | Improves the speed and yield of cfDNA isolation for cancer detection and monitoring. |

| Biosensors | Immobilization of enzymes, antibodies, or other biorecognition molecules onto sensor surfaces. scbt.comresearchgate.netnih.gov | Enhances the stability and performance of biosensors for medical and environmental monitoring. |

常见问题

Q. What are the primary biochemical applications of DMSD in protein studies?

DMSD is a homobifunctional imidoester cross-linker that reacts with primary amines (e.g., lysine residues) to stabilize protein-protein interactions or oligomeric states. It is widely used to study protein quaternary structures, map interaction interfaces, and stabilize transient complexes for downstream analysis (e.g., crystallography or cryo-EM) . For example, DMSD was employed to cross-link murine N-acetylglutamate synthase (mNAGS), revealing its oligomeric state and subunit interactions under varying conditions .

Q. What is the standard protocol for DMSD-mediated protein cross-linking?

A typical protocol involves:

Buffer Selection : Use alkaline buffers (pH 8–9) to enhance amine reactivity. Avoid Tris or other primary amine-containing buffers, as they compete with the reaction.

Reagent Preparation : Dissolve DMSD in a compatible buffer immediately before use to prevent hydrolysis.

Incubation : Add DMSD to the protein sample at a molar ratio of 10:1 to 50:1 (cross-linker:protein) and incubate at 4–25°C for 30–60 minutes.

Quenching : Terminate the reaction with excess ammonium acetate or glycine.

Analysis : Evaluate cross-linking efficiency via SDS-PAGE or mass spectrometry .

Q. How do buffer conditions influence DMSD reactivity?

DMSD reacts optimally at pH 8–9, where lysine residues are deprotonated and nucleophilic. Lower pH reduces reaction efficiency due to protonated amines. Ionic strength also affects cross-linking: high salt concentrations may shield protein charges, altering interaction interfaces. For example, in mNAGS cross-linking, DMSD performed best in 20 mM HEPES (pH 8.5) compared to phosphate buffers .

Advanced Research Questions

Q. How can researchers optimize DMSD concentration and reaction time for heterogeneous protein complexes?

Optimization requires empirical testing:

- Titration Experiments : Test DMSD concentrations (10–100 µM) and time points (10–120 minutes) to balance cross-linking efficiency with over-cross-linking artifacts.

- Structural Validation : Validate results with complementary techniques like size-exclusion chromatography or native PAGE.

- Case Study : In mNAGS studies, 1.5 µg of protein with 4.5 µg DMSD yielded clear dimeric bands without aggregation, while higher concentrations caused nonspecific cross-linking .

Q. What methods are used to quantify cross-linking efficiency, and how do they address data variability?

- SDS-PAGE Analysis : Resolve cross-linked products using Laemmli’s discontinuous SDS-PAGE system . Staining with Coomassie or silver stain reveals band shifts corresponding to cross-linked species.

- Mass Spectrometry : Identifies cross-linked residues and distinguishes specific vs. nonspecific interactions.

- Statistical Validation : Replicate experiments ≥3 times to account for batch-to-batch reagent variability or conformational heterogeneity .

Q. How does DMSD compare to other homobifunctional imidoesters (e.g., dimethyl pimelimidate) in structural studies?

- Spacer Length : DMSD has an 8-carbon spacer (suberimidate), offering flexibility for distal lysines, while dimethyl pimelimidate (7-carbon spacer) may favor closer residues.

- Hydrolysis Stability : DMSD’s dihydrochloride form enhances solubility but requires fresh preparation.

- Application-Specific Choice : DMSD is preferred for large complexes (e.g., mNAGS oligomers), whereas shorter spacers suit compact domains .

Q. How should researchers address discrepancies in cross-linking data caused by protein structural dynamics?

- Control Experiments : Include non-cross-linked samples and negative controls (e.g., amine-free buffers).

- Conformational Trapping : Use chemical or thermal stabilization (e.g., ligands, low temperature) to "freeze" dynamic states.

- Multi-Method Correlations : Combine cross-linking data with hydrogen-deuterium exchange (HDX-MS) or mutagenesis to validate interaction interfaces. For example, mNAGS cross-linking under ATP-bound vs. unbound states revealed conformational flexibility .

Methodological Best Practices

- Reagent Handling : Prepare DMSD fresh to avoid hydrolysis. Store desiccated at -20°C in aliquots.

- Data Interpretation : Use software like XlinkX or pLink to analyze mass spectrometry data for cross-link identification.

- Ethical Reproducibility : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed experimental reporting to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。